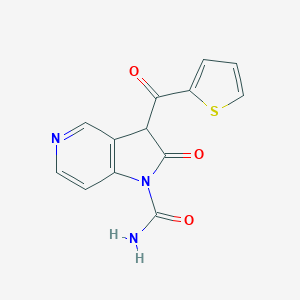

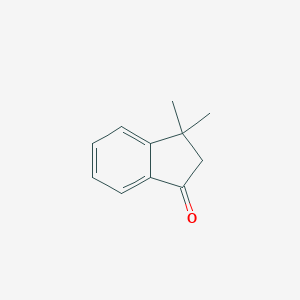

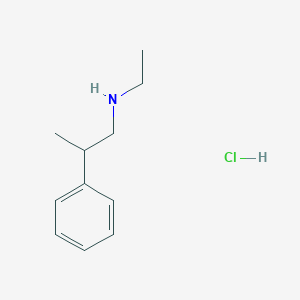

N-(2-chloro-5-hydroxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chloro-5-hydroxyphenyl)acetamide is a chemical compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. The compound is characterized by the presence of a chloro and a hydroxy group on the phenyl ring, which are likely to influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of related compounds often involves acetylation, esterification, and ester interchange steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process that included the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange to yield the final product . Although the exact synthesis of N-(2-chloro-5-hydroxyphenyl)acetamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of N-(2-chloro-5-hydroxyphenyl)acetamide is likely to exhibit characteristics similar to those of related compounds. For example, the structure of N-(2-chlorophenyl)acetamide shows that the N-H bond is syn to the ortho-chloro substituent, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similarly, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide have been determined, revealing the presence of hydrogen bonds and other non-covalent interactions that contribute to the supramolecular architecture .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloro-5-hydroxyphenyl)acetamide can be inferred from related compounds. For instance, the crystal and molecular structures of similar compounds have been characterized by X-ray diffraction analysis, IR, and elemental analysis . The presence of chloro and hydroxy groups is likely to affect the compound's solubility, melting point, and ability to form hydrogen bonds, as evidenced by the characterization of substituted N-(2-hydroxyphenyl)acetamides .

Applications De Recherche Scientifique

Metabolism and Genetic Differences

Research on acetaminophen, closely related to N-(2-chloro-5-hydroxyphenyl)acetamide, highlights the significance of metabolic pathways and genetic differences in its effectiveness and safety. The metabolism of acetaminophen involves several pathways, including glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation. These processes are crucial for understanding the drug's pharmacokinetics and potential toxicity, particularly in overdose situations. Studies suggest intersubject and ethnic differences in acetaminophen metabolism, indicating varied susceptibility to toxicity and efficacy in pain relief, which are linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Degradation

The environmental impact of acetaminophen, reflecting on its derivatives, has been extensively studied, focusing on its degradation via advanced oxidation processes (AOPs). Research into the degradation pathways and by-products of acetaminophen in aquatic environments contributes to understanding the environmental fate of related compounds. These studies are vital for developing treatment methods to remove these contaminants from water, thus mitigating their ecological impact. The identification of various metabolites through AOPs, such as hydroquinone and benzoquinone, which have potential toxicity, underscores the importance of effective degradation strategies for environmental protection (Mohammad Qutob et al., 2022).

Analgesic Mechanisms

Further research on acetaminophen has elucidated its analgesic mechanisms, offering insights into how derivatives might function. While traditionally believed to act by inhibiting cyclooxygenase enzymes, recent findings suggest that acetaminophen's analgesic effects primarily arise from its metabolite AM404, which influences cannabinoid receptors and the transient receptor potential vanilloid 1 (TRPV1) in the brain and spinal cord. This revelation opens new avenues for understanding and potentially enhancing the analgesic efficacy of N-(2-chloro-5-hydroxyphenyl)acetamide and related compounds (N. Ohashi & T. Kohno, 2020).

Safety And Hazards

The safety information available indicates that “N-(2-chloro-5-hydroxyphenyl)acetamide” may cause serious eye damage . The recommended precautionary statements include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

N-(2-chloro-5-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMWANUPUWNVLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-hydroxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)